molecular formula C11H13NO5 B175957 Ethyl 2-(5-methoxy-2-nitrophenyl)acetate CAS No. 117559-88-3

Ethyl 2-(5-methoxy-2-nitrophenyl)acetate

Cat. No.: B175957
CAS No.: 117559-88-3
M. Wt: 239.22 g/mol
InChI Key: MNFJMQQBFICDDY-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methoxy-2-nitrophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with a methoxy group at the para-position (5-methoxy) and a nitro group at the ortho-position (2-nitro). The ethyl acetate moiety is linked to the aromatic core via a methylene bridge. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing benzofuranones, indole derivatives, and other heterocyclic scaffolds . Its structural features—electron-donating methoxy and electron-withdrawing nitro groups—create a polarized aromatic system that influences reactivity in nucleophilic substitutions, reductions, and cyclizations.

Properties

CAS No.

117559-88-3

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

ethyl 2-(5-methoxy-2-nitrophenyl)acetate

InChI

InChI=1S/C11H13NO5/c1-3-17-11(13)7-8-6-9(16-2)4-5-10(8)12(14)15/h4-6H,3,7H2,1-2H3

InChI Key

MNFJMQQBFICDDY-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(C=CC(=C1)OC)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)OC)[N+](=O)[O-]

Synonyms

Benzeneacetic acid, 5-Methoxy-2-nitro-, ethyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methoxy-2-nitrophenyl)acetate typically involves the esterification of 2-(5-methoxy-2-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methoxy-2-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 2-(5-methoxy-2-aminophenyl)ethanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-(5-methoxy-2-nitrophenyl)acetic acid and ethanol

Scientific Research Applications

Ethyl 2-(5-methoxy-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methoxy-2-nitrophenyl)acetate depends on its chemical structure and the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can interact with biological targets such as enzymes and receptors. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-(5-Chloro-2-Nitrophenyl)Acetate
  • Structural Difference : Methoxy (5-OCH₃) replaced with chloro (5-Cl).
  • Impact: Chloro’s electron-withdrawing nature increases the nitro group’s electrophilicity, enhancing reactivity in reductions or coupling reactions.
Ethyl 2-(2-Hydroxy-5-Nitrophenyl)Acetate
  • Structural Difference : Methoxy (5-OCH₃) replaced with hydroxyl (2-OH); nitro remains at 5-position.
  • Impact : The hydroxyl group enables hydrogen bonding, influencing crystal packing (as observed in X-ray studies) and solubility in polar solvents. This derivative is used in synthesizing dronedarone intermediates .
Ethyl 2-(4-Methoxy-2-Nitrophenyl)Acetate
  • Structural Difference : Methoxy shifted from 5- to 4-position.
  • Isomeric differences in melting points and solubility are noted due to varying molecular symmetry .

Functional Group Modifications

5-Methoxy-2-Nitrophenylacetic Acid
  • Structural Difference : Ethyl ester replaced with carboxylic acid.
  • Impact : The acid form exhibits higher polarity and lower lipophilicity, making it suitable for aqueous-phase reactions. It serves as a precursor for ester derivatives like the target compound .
Ethyl 2-Cyano-2-(5-Methoxy-2-Nitrophenyl)Acetate
  • Structural Difference: Additional cyano (-CN) group on the acetate chain.
  • Impact: The cyano group introduces a reactive site for nucleophilic additions, enabling access to α-aminonitrile or tetrazole derivatives. This modification increases molecular weight by 26 g/mol compared to the target compound .
2-(5-Methoxy-2-Nitrophenyl)Acetonitrile
  • Structural Difference : Acetate ester replaced with nitrile (-CN).
  • Impact : The nitrile group enhances electrophilicity, favoring reactions with amines or thiols. This derivative is used in palladium-catalyzed annulations to generate nitrogen-containing heterocycles .

Ester Chain Variations

Methyl 2-(5-Methoxy-2-Nitrophenyl)Acetate
  • Structural Difference : Ethyl ester replaced with methyl.
  • Impact : Reduced steric bulk (methyl vs. ethyl) may accelerate enzymatic hydrolysis in prodrug applications. The methyl derivative is 14 g/mol lighter, influencing volatility and chromatographic behavior .

Extended Conjugation and Hybrid Systems

Ethyl 4-(2-Nitrophenyl)-3-Oxobutanoate
  • Structural Difference : Keto group added to the acetate chain.
  • Impact: The ketone enables enolate formation, facilitating Claisen or Aldol condensations. This reactivity is absent in the target compound .

Data Tables

Table 1: Substituent and Functional Group Comparisons

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
This compound 5-OCH₃, 2-NO₂, ethyl ester C₁₁H₁₃NO₅ Benzofuranone synthesis
Ethyl 2-(5-chloro-2-nitrophenyl)acetate 5-Cl, 2-NO₂, ethyl ester C₁₀H₉ClNO₄ Enhanced electrophilicity
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate 2-OH, 5-NO₂, ethyl ester C₁₀H₁₁NO₅ Hydrogen-bonded crystals
5-Methoxy-2-nitrophenylacetic acid 5-OCH₃, 2-NO₂, carboxylic acid C₉H₉NO₅ Precursor for ester derivatives
Ethyl 2-cyano-2-(5-methoxy-2-nitrophenyl)acetate 5-OCH₃, 2-NO₂, cyano, ethyl ester C₁₂H₁₂N₂O₅ Nucleophilic addition reactions

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